molecular formula C12H11BrN2O B11721393 8-bromo-2,3,4,5-tetrahydroazepino[4,3-b]indol-1(6H)-one

8-bromo-2,3,4,5-tetrahydroazepino[4,3-b]indol-1(6H)-one

Cat. No.: B11721393
M. Wt: 279.13 g/mol
InChI Key: ZEEHYNLUCWDQLI-UHFFFAOYSA-N
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Description

8-Bromo-2,3,4,5-tetrahydroazepino[4,3-b]indol-1(6H)-one is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique azepinoindole structure, which includes a bromine atom at the 8th position. The compound’s structure allows it to interact with various biological targets, making it a potential candidate for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-2,3,4,5-tetrahydroazepino[4,3-b]indol-1(6H)-one typically involves the use of commercially available starting materials. One common method involves the Fischer indolization reaction, where 4-bromophenylhydrazine hydrochloride reacts with N-tert-butoxycarbonyl-4-piperidone. The reaction is carried out under nitrogen atmosphere with vigorous stirring at room temperature for approximately 2.5 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product at a larger scale.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2,3,4,5-tetrahydroazepino[4,3-b]indol-1(6H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: The bromine atom at the 8th position can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted azepinoindole derivatives.

Scientific Research Applications

8-Bromo-2,3,4,5-tetrahydroazepino[4,3-b]indol-1(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-bromo-2,3,4,5-tetrahydroazepino[4,3-b]indol-1(6H)-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it has been shown to inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: This compound shares a similar core structure but lacks the bromine atom at the 8th position.

    8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine: Another structurally related compound with a different ring system.

Uniqueness

The presence of the bromine atom at the 8th position in 8-bromo-2,3,4,5-tetrahydroazepino[4,3-b]indol-1(6H)-one imparts unique chemical properties, such as increased reactivity in substitution reactions. This makes it a valuable compound for further chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

8-bromo-3,4,5,6-tetrahydro-2H-azepino[4,3-b]indol-1-one

InChI

InChI=1S/C12H11BrN2O/c13-7-3-4-8-10(6-7)15-9-2-1-5-14-12(16)11(8)9/h3-4,6,15H,1-2,5H2,(H,14,16)

InChI Key

ZEEHYNLUCWDQLI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=C(N2)C=C(C=C3)Br)C(=O)NC1

Origin of Product

United States

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